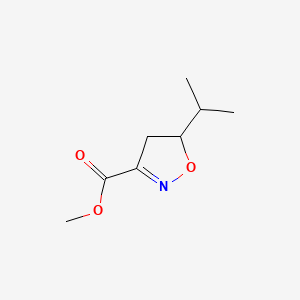
Ibuprofen Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ibuprofen is a well-known non-steroidal anti-inflammatory drug that is widely used for its analgesic and antipyretic properties. One of the key features of ibuprofen is its ability to form dimers through intermolecular hydrogen bonding. The ibuprofen dimer is characterized by the formation of cyclic dimers, where two ibuprofen molecules are held together by hydrogen bonds between their carboxyl groups .
作用機序
Target of Action
Ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), primarily targets the prostaglandin-endoperoxide synthase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins and thromboxanes via the arachidonic acid pathway . Prostaglandins act as mediators of pain and fever, while thromboxanes stimulate blood clotting . Ibuprofen also inhibits the NF-κB activation , which regulates gene transcription of proinflammatory mediators .
Mode of Action
Ibuprofen acts as a non-selective inhibitor of COX . It inhibits both COX-1 and COX-2 isoenzymes through metabolism by the peroxidase function of these isoenzymes . This inhibition prevents the formation of phenoxyl radicals from a critical tyrosine residue, which is essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . By inhibiting COX, ibuprofen prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition reduces the production of these mediators of pain, fever, and inflammation .
Pharmacokinetics
Ibuprofen exhibits a two-compartment open model pharmacokinetics . It is rapidly and completely absorbed when administered orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin in a concentration-dependent manner . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation . By inhibiting the synthesis of prostaglandins and thromboxanes, ibuprofen reduces these symptoms associated with various conditions, including rheumatoid arthritis, osteoar
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The formation of ibuprofen dimers can occur during the crystallization process, where hydrogen bonding between carboxyl groups leads to dimerization .
Industrial Production Methods: In industrial settings, ibuprofen is produced through a multi-step process that includes the following steps:
- Friedel-Crafts acylation of isobutylbenzene with acetic anhydride.
- Hydrolysis of the acylated product to form the corresponding carboxylic acid.
- Decarboxylation to yield ibuprofen.
- Crystallization, during which dimerization can occur due to hydrogen bonding .
化学反応の分析
Types of Reactions: Ibuprofen dimers can undergo various chemical reactions, including:
Oxidation: Ibuprofen can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of ibuprofen can lead to the formation of alcohol derivatives.
Substitution: Ibuprofen can undergo substitution reactions, such as esterification and amidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation reactions.
Major Products:
Oxidation: Hydroxylated ibuprofen derivatives.
Reduction: Alcohol derivatives of ibuprofen.
Substitution: Ester and amide derivatives of ibuprofen.
科学的研究の応用
Ibuprofen dimers have several scientific research applications, including:
Chemistry: Studying the intermolecular interactions and hydrogen bonding in carboxylic acids.
Biology: Investigating the pharmacokinetics and pharmacodynamics of ibuprofen and its derivatives.
Medicine: Developing new formulations and delivery systems for ibuprofen to enhance its therapeutic efficacy.
Industry: Using ibuprofen dimers as indicators of stability in pharmaceutical formulations
類似化合物との比較
- Naproxen
- Ketoprofen
- Diclofenac
- Indomethacin
Ibuprofen dimers are unique in their ability to form stable cyclic dimers through hydrogen bonding, which can influence their physical properties and stability in pharmaceutical formulations.
特性
CAS番号 |
1391054-15-1 |
|---|---|
分子式 |
C26H32O4 |
分子量 |
408.5 g/mol |
IUPAC名 |
(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1 |
InChIキー |
GXFQAIUKHDCTMF-ATIYNZHBSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |
同義語 |
(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid; Ibuprofen Impurity G; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)





